
N,N,N-Trimethyldodecan-1-aminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyldodecan-1-aminium methanesulfonate is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyldodecan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of dodecylamine with trimethylamine in the presence of methanesulfonic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: A polar solvent such as methanol or ethanol is often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of dodecylamine and trimethylamine into the reactor.
Reaction Control: Maintaining optimal temperature and pressure to ensure efficient quaternization.
Product Isolation: The product is typically isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyldodecan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the compound under controlled conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.
Major Products
Substitution Products: The major products of substitution reactions include various substituted ammonium salts.
Oxidation Products: Oxidation can lead to the formation of corresponding amine oxides.
Reduction Products: Reduction typically yields secondary or tertiary amines.
Scientific Research Applications
N,N,N-Trimethyldodecan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of micelles and liposomes.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyldodecan-1-aminium methanesulfonate is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds and lysing cells. The molecular targets include:
Cell Membranes: The compound interacts with lipid bilayers, leading to membrane disruption.
Proteins: It can denature proteins by disrupting hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyldodecan-1-aminium chloride
- N,N,N-Trimethyldodecan-1-aminium bromide
- N,N,N-Trimethyldodecan-1-aminium iodide
Uniqueness
N,N,N-Trimethyldodecan-1-aminium methanesulfonate is unique due to its methanesulfonate counterion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
101904-93-2 |
|---|---|
Molecular Formula |
C16H37NO3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C15H34N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MIZBCDQFHMSKPN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




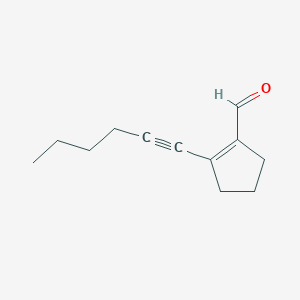

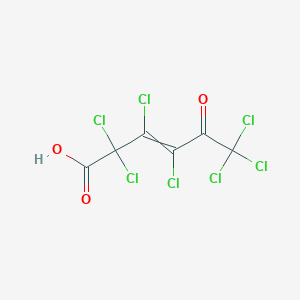
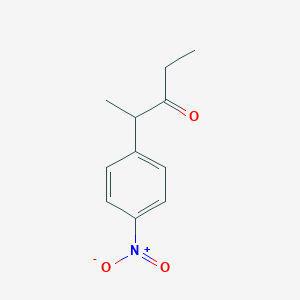
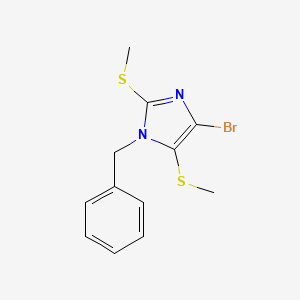
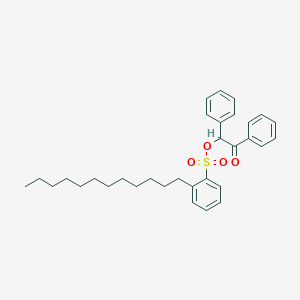

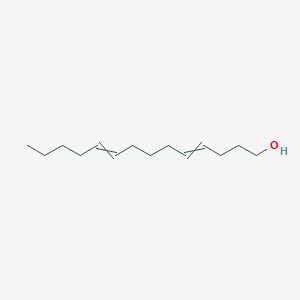
![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
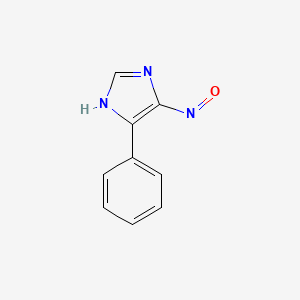
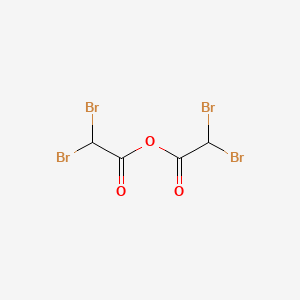
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
